Ortho-Methylbenzoyl vs. Halogenated Benzoyl Substitution
The target compound incorporates a 2-methylbenzoyl group at the N1 position of the pyrazole ring, whereas the closest commercially cataloged analog features a 3-chlorobenzoyl substituent (1-(3-chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, average mass 369.864 Da) . The replacement of chlorine with a methyl group at the ortho position of the benzoyl ring eliminates the electron-withdrawing inductive effect of chlorine while introducing steric hindrance from the ortho-methyl group. This substitution is predicted to alter the compound's lipophilicity (estimated AlogP differs by approximately 0.5–0.8 log units based on fragment-based calculations for aromatic chloro-to-methyl substitutions) [1]. No published head-to-head biological comparison between these two analogs is currently available in the peer-reviewed literature.
| Evidence Dimension | Benzoyl substituent electronic and steric character (ortho position) |
|---|---|
| Target Compound Data | 2-Methylbenzoyl (ortho-CH₃): electron-donating (+I), sterically hindered; Molecular Weight: 349.4 g/mol |
| Comparator Or Baseline | 1-(3-Chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (meta-Cl): electron-withdrawing (-I); Molecular Weight: 369.864 Da |
| Quantified Difference | ΔMW = 20.5 Da; substituent π-value difference: CH₃ (+0.56) vs. Cl (+0.71); Hammett σₘ difference: CH₃ (-0.07) vs. Cl (+0.37) [1] |
| Conditions | In silico physicochemical parameter comparison; experimental biological confirmation not available in public domain |
Why This Matters
The ortho-methyl substitution creates a distinct pharmacophore that cannot be replicated by any halogenated benzoyl analog, making this compound uniquely suited for SAR exploration of steric and electronic effects at the benzoyl binding pocket.
- [1] Hansch C., Leo A., Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC, 1995. View Source
